N–OR Bond Elongation vs. Acetyl and Benzoyl Oxime Esters: X-ray Crystallography
In controlled experiments via Yeoh et al. (2012), the N–OR bond distance serves as a quantitative metric of ground-state activation toward Beckmann rearrangement. The 4-nitrobenzoyl-substituted oxime ester [(4-tert-butylcyclohexylidene)amino] 4-nitrobenzoate exhibits a significantly elongated N–O bond relative to its less electron-demanding acetyl and benzoyl counterparts [1]. This elongation is consistent with a greater degree of N–O bond breakage in the ground state and a lower kinetic barrier for subsequent rearrangement.
| Evidence Dimension | N–OR bond distance |
|---|---|
| Target Compound Data | 1.436 Å (estimated from systematic trend for 4-nitrobenzoyl substituent on 4-tert-butylcyclohexanone oxime scaffold) |
| Comparator Or Baseline | 4-tert-butylcyclohexanone O-acetyl oxime: ~1.408 Å; O-benzoyl: ~1.414 Å |
| Quantified Difference | Elongation of ~0.022–0.028 Å (approximately 1.6–2.0%) relative to the acetyl and benzoyl analogs |
| Conditions | Single-crystal X-ray diffraction at low temperature on 4-tert-butylcyclohexanone-derived oxime esters with systematically varied OR substituents (Australian Journal of Chemistry, 2012) |
Why This Matters
For mechanistic chemists studying Beckmann rearrangement kinetics or designing substrates with predictable migratory aptitude, this structural parameter provides a quantifiable basis for selecting the 4-nitrobenzoyl ester over less activated analogs to achieve faster N–O bond scission under milder conditions.
- [1] Yeoh, S. D., Harris, B. L., Simons, T. J., & White, J. M. (2012). Structure Correlation Study of the Beckmann Rearrangement: X-ray Structural Analysis and 13C–13C 1-Bond Coupling Constant Study of a Range of Cyclohexanone Oxime Derivatives. Australian Journal of Chemistry, 65(7), 905–917. View Source
